N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide
Description
N-(10,11-Dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a dibenzoazepine core linked to a 3,4,5-trimethoxybenzoyl group.
Properties
IUPAC Name |
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-28-21-12-17(13-22(29-2)23(21)30-3)24(27)25-18-11-10-16-9-8-15-6-4-5-7-19(15)26-20(16)14-18/h4-7,10-14,26H,8-9H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPJDRSKOVISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCC4=CC=CC=C4N3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Additionally, the use of automated synthesis platforms can help in the large-scale production of this compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the development of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
N-(4-Bromophenyl)-3,4,5-Trimethoxybenzamide
- Core Structure : Benzamide with a 4-bromophenyl substituent.
- Synthesis : Reacts 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene and triethylamine .
- Key Features : Crystal packing stabilized by N–H···O hydrogen bonds, suggesting enhanced stability .
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide
- Core Structure : Benzimidazole-linked trimethoxybenzamide.
- Synthesis: Uses 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in dry toluene with Et₃N .
- Key Features : High melting point (247–250°C) and detailed NMR/IR data confirm structural integrity .
N-(4-Hydroxyphenyl)-3,4,5-Trimethoxybenzamide Derivatives
- Core Structure : Hydroxyphenyl-substituted benzamide.
- Synthesis : Varied methods yield derivatives with memory-enhancing properties via cholinesterase inhibition .
Dibenzo[b,f][1,4]thiazepine Derivatives
- Core Structure : Thiazepine ring substituted with methoxybenzyl or acetamide groups.
- Synthesis : Involves NaH and DMF for alkylation, yielding dopamine receptor antagonists .
MRT-10 and MRT-14 (Acylthiourea/Acylurea Derivatives)
- Core Structure : Acylthiourea/urea linked to trimethoxybenzamide.
- Synthesis : Identified via virtual screening; MRT-14 shows potent Smoothened (Smo) antagonism for cancer therapy .
Mechanistic and Functional Insights
- Heterocyclic Influence : The dibenzoazepine core (target compound) and thiazepine derivatives differ in electronic properties due to nitrogen vs. sulfur, affecting receptor binding.
- Hydroxyphenyl: Enhances solubility and cholinesterase affinity for memory enhancement . Acylthiourea: Creates a distinct pharmacophore for Smo inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
